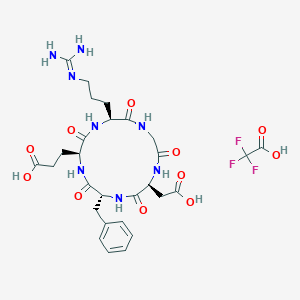

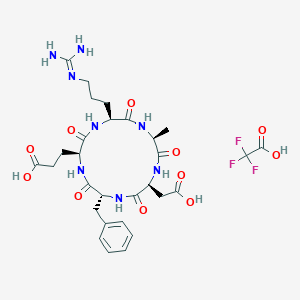

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

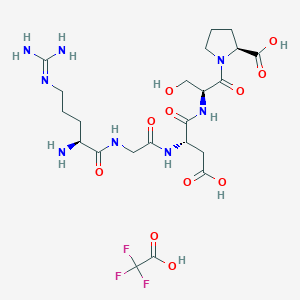

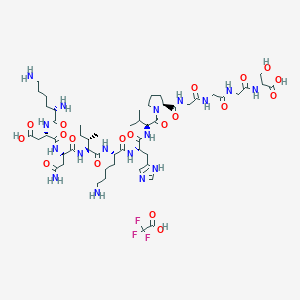

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . It has a molecular formula of C31H43F6N9O12 and a molecular weight of 847.71 .

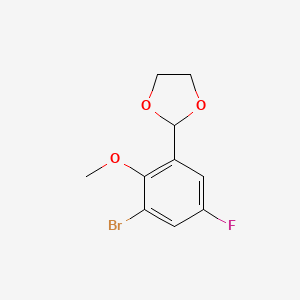

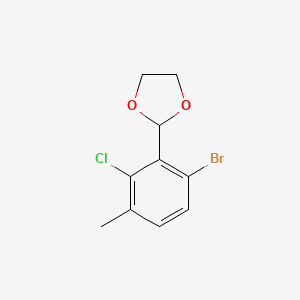

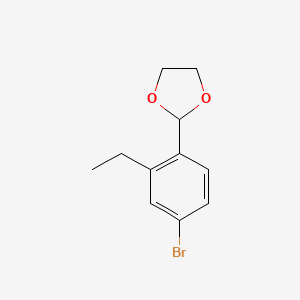

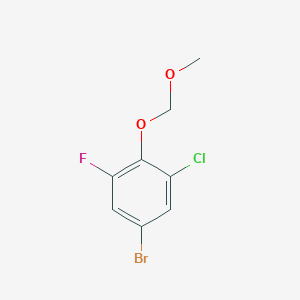

Molecular Structure Analysis

The molecular structure of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate is complex, with multiple functional groups and a cyclic pentapeptide structure . The InChI key for this compound is WHCQIPJAWCYHFT-HXSCNMCGSA-N .Chemical Reactions Analysis

Trifluoroacetates, including Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, can undergo various chemical reactions. For instance, a practical and catalyst-free trifluoroethylation reaction of free amines using trifluoroacetic acid has been reported .Physical And Chemical Properties Analysis

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate is a solid powder that is soluble in DMSO (100mg/mL), Water (100mg/mL), and Ethanol (20mg/mL) . It has a molecular weight of 717.7 g/mol .Mecanismo De Acción

Target of Action

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This binding inhibits the function of the integrin, disrupting its role in processes such as cell adhesion and migration . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 20 nM .

Biochemical Pathways

Given its role as an αvβ3 integrin inhibitor, it is likely to impact pathways related to cell adhesion, migration, and angiogenesis . These processes are crucial in various physiological and pathological conditions, including wound healing, inflammation, vascular diseases, and cancer metastasis.

Pharmacokinetics

The compound is highly soluble in water and dmso , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate’s action primarily involve the inhibition of αVβ3 integrin function . This can lead to reduced cell adhesion and migration, potentially impacting processes such as angiogenesis and tumor metastasis.

Action Environment

The action, efficacy, and stability of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment, such as other cell surface receptors or ECM components, could influence the compound’s interactions with its target, the αVβ3 integrin

Propiedades

IUPAC Name |

3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N8O9.C2HF3O2/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29;3-2(4,5)1(6)7/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30);(H,6,7)/t14-,16-,17-,18+,19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALJLJKPMVVQFT-ZVJIBTPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

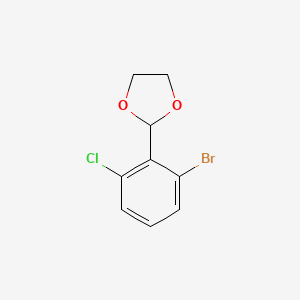

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)